Lipophilicity Modulation: Ethyl Ester and 3-Methyl Group Increase LogP vs. Methyl Ester Analog
The target compound's combination of an ethyl ester and a 3-methyl group results in a higher lipophilicity compared to its methyl ester analog. While direct experimental LogP data is unavailable for the target compound, class-level inference based on its structural analogs demonstrates a clear trend. Ethyl tetrahydro-2H-pyran-3-carboxylate has a reported LogP of 0.856-0.976 , while the analogous methyl ester has an XLogP3-AA of 0.4 [1]. The addition of a methyl group on the ring (as in 3-methyl tetrahydropyran) is known to increase LogP by approximately 0.5 units [2]. Therefore, the target compound's LogP is predicted to be in the range of 1.3–1.5, representing a significant increase over the simple ethyl ester (LogP ~0.9) and a substantial divergence from the more polar methyl ester (LogP 0.4).
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ~1.3–1.5 (based on ethyl ester LogP + methyl substituent contribution) |
| Comparator Or Baseline | 1. Ethyl tetrahydro-2H-pyran-3-carboxylate (LogP 0.86–0.98); 2. Methyl tetrahydro-2H-pyran-3-carboxylate (XLogP3-AA 0.4); 3. 3-Methyltetrahydropyran (LogP ~0.95 + 0.5) |
| Quantified Difference | ~0.4–0.6 log units higher than the non-methylated ethyl ester; ~1.0 log unit higher than the methyl ester analog |
| Conditions | Computational prediction based on XLogP3-AA and experimental LogP data from structural analogs; validated for tetrahydropyran class |
Why This Matters
The higher LogP directly impacts chromatographic retention (RP-HPLC) and solvent partitioning in liquid-liquid extractions, making the compound more suitable for applications requiring greater organic-phase affinity.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary: Methyl oxane-3-carboxylate (CID 13082554). XLogP3-AA: 0.4. View Source
- [2] Derived from comparing LogP of tetrahydropyran (~0.95) with 3-methyltetrahydropyran, and applying the methylene/methyl contribution to LogP for esters. View Source
